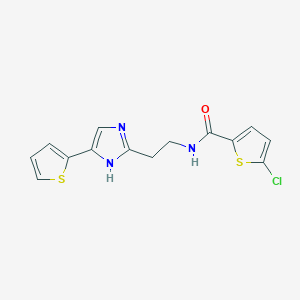

5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound featuring a complex arrangement of imidazole and thiophene rings

Synthetic Routes and Reaction Conditions:

Synthesis of Intermediate Compounds:

Imidazole Synthesis: The synthesis begins with the formation of the imidazole ring through a multi-step reaction involving the condensation of aldehydes and amines under acidic conditions.

Thiophene Derivatives: Parallel synthesis of thiophene derivatives involves the functionalization of thiophene rings through halogenation and subsequent substitution reactions.

Final Compound Assembly:

The imidazole and thiophene moieties are coupled through a series of alkylation and acylation reactions. This involves the use of chloroethyl derivatives to link the two rings, forming the backbone of the target compound.

The final step involves the chloro-substitution to introduce the chloro group at the specified position, facilitated by the use of nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods:

Industrial-scale production mirrors the laboratory synthesis but involves optimizations for scale, such as continuous flow chemistry for increased yield and purity, solvent recycling, and the use of high-throughput reactors.

Types of Reactions:

Oxidation: The thiophene ring in the compound can undergo oxidation to form sulfoxides and sulfones.

Reduction: Reduction reactions, especially those targeting the imidazole ring, can convert nitro groups to amines.

Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of side chains and functional groups.

Common Reagents and Conditions:

Oxidation Reagents: Hydrogen peroxide or peracids for oxidation.

Reduction Reagents: Catalytic hydrogenation or metal hydrides for reduction.

Substitution Conditions: Use of bases such as sodium hydride or acids like hydrochloric acid, depending on the nature of the substitution.

Major Products Formed:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Variously substituted thiophene and imidazole derivatives.

Chemistry:

Catalysis: The compound can act as a ligand in catalytic cycles, aiding in the formation of complex organometallic structures.

Material Science: Its structural properties allow for use in the development of conductive polymers and organic semiconductors.

Biology:

Enzyme Inhibition: The compound shows potential in inhibiting certain enzymes, making it a candidate for biochemical studies.

Medicine:

Pharmacology: Potential use as a lead compound in drug development, particularly for targeting specific receptors or pathways involved in diseases.

Industry:

Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules and as an intermediate in various industrial processes.

作用機序

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is crucial for binding to active sites, while the thiophene ring modulates the compound's electronic properties, enhancing its interaction with biological targets.

Molecular Targets and Pathways Involved:

Enzymes: Inhibition or modulation of enzyme activity through binding at the active site.

Receptors: Binding to receptors and influencing signal transduction pathways, which can affect cellular responses.

類似化合物との比較

5-Chloro-N-(2-(4-(thiazol-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide

5-Chloro-N-(2-(4-(pyridyl-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide

Comparison:

Structural Differences: While all similar compounds feature an imidazole and thiophene ring, the nature of the substituent on the imidazole ring varies, leading to differences in reactivity and binding properties.

Uniqueness: 5-Chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is unique due to its specific arrangement of rings and substituents, which confer distinct electronic and steric properties, making it more versatile in certain chemical reactions and biological applications.

There you go: a peek into a fascinating world of chemistry, biology, and beyond with this compound!

生物活性

5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural features of this compound, including the presence of thiophene and imidazole moieties, suggest a diverse range of interactions with biological systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to the target compound. For instance, compounds similar to this compound have shown significant activity against various pathogens. In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound also exhibited a notable ability to inhibit biofilm formation, which is crucial for the pathogenicity of many bacteria.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| 5-chloro-N-(...) | 0.22 - 0.25 | Not specified | Significant reduction compared to control |

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Studies indicate that it may act as an inhibitor of key enzymes involved in cancer progression, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . These findings suggest that the compound may interfere with DNA replication and folate metabolism in cancer cells.

Study on Antimicrobial Efficacy

In a study focused on the antimicrobial efficacy of related thiophene derivatives, several compounds were tested against a panel of pathogens. The results indicated that derivatives with similar structural features to 5-chloro-N-(...) demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy and reducing MIC values .

Study on Anticancer Mechanisms

Another research effort explored the anticancer mechanisms of imidazole-containing compounds, revealing that they could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . The presence of thiophene rings was also noted to contribute to increased cytotoxicity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications in the thiophene and imidazole rings significantly influence biological activity. For example, varying substituents on the thiophene ring can enhance antimicrobial potency or alter cytotoxic profiles against cancer cells .

特性

IUPAC Name |

5-chloro-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3OS2/c15-12-4-3-11(21-12)14(19)16-6-5-13-17-8-9(18-13)10-2-1-7-20-10/h1-4,7-8H,5-6H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCAVHGCYRPWGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(N2)CCNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。